(2E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate
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Overview
Description
(E)-1,1,1-TRIFLUORO-4-(5-METHYL-2-THIENYL)-4-OXO-2-BUTEN-2-OLATE is a synthetic compound characterized by the presence of trifluoromethyl and thienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1,1-TRIFLUORO-4-(5-METHYL-2-THIENYL)-4-OXO-2-BUTEN-2-OLATE typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine, which facilitates the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1,1-TRIFLUORO-4-(5-METHYL-2-THIENYL)-4-OXO-2-BUTEN-2-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl and thienyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
(E)-1,1,1-TRIFLUORO-4-(5-METHYL-2-THIENYL)-4-OXO-2-BUTEN-2-OLATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and its potential as a drug candidate.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1,1,1-TRIFLUORO-4-(5-METHYL-2-THIENYL)-4-OXO-2-BUTEN-2-OLATE involves its interaction with specific molecular targets. The trifluoromethyl and thienyl groups play a crucial role in its binding affinity and specificity towards these targets. The compound may modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: This compound shares the trifluoromethyl group but differs in the aromatic ring structure.
5-Bromo-N-(4-chlorophenyl)-2-fluorobenzamide: This compound has a similar trifluoromethyl group but differs in the overall structure and functional groups.
2-{[4-(4-Ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide: This compound shares the thienyl group but has a different overall structure and functional groups.
Uniqueness
(E)-1,1,1-TRIFLUORO-4-(5-METHYL-2-THIENYL)-4-OXO-2-BUTEN-2-OLATE is unique due to its specific combination of trifluoromethyl and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C9H6F3O2S- |
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Molecular Weight |
235.20 g/mol |
IUPAC Name |
(Z)-4,4,4-trifluoro-1-(5-methylthiophen-2-yl)-3-oxobut-1-en-1-olate |
InChI |
InChI=1S/C9H7F3O2S/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12/h2-4,13H,1H3/p-1/b6-4- |
InChI Key |
RFYZZSIHUQUQPJ-XQRVVYSFSA-M |
Isomeric SMILES |
CC1=CC=C(S1)/C(=C/C(=O)C(F)(F)F)/[O-] |
Canonical SMILES |
CC1=CC=C(S1)C(=CC(=O)C(F)(F)F)[O-] |
Origin of Product |
United States |
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